4-(2-Methoxyphenyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 |
InChI Key |
IOBSUAYXQWXKNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
One of the most established methods for synthesizing 1,3-thiazole derivatives, including 4-substituted variants, is the classical Hantzsch condensation. This involves the reaction of α-haloketones with thioamides or thioureas to form the thiazole ring via cyclocondensation.
General Procedure : The thioamide intermediate is reacted with the corresponding α-haloketone in a dry solvent such as acetone at room temperature, typically for 6 hours. The reaction mixture is then filtered, washed with sodium bicarbonate solution to remove acid impurities, and recrystallized from ethanol to afford the pure thiazole derivative.
Example : For this compound, the α-haloketone would be 2-methoxyphenacyl bromide, reacted with a suitable thioamide under these conditions.
Yields and Characterization : Yields are generally moderate to good (around 60-70%). Structural confirmation is achieved by ^1H-NMR, ^13C-NMR, FT-IR, and elemental analysis, ensuring consistency with theoretical values within ±0.4%. The molecular ion peaks in mass spectrometry confirm the molecular formula.
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dry Acetone |
| Temperature | Room temperature (~25°C) |
| Reaction Time | 6 hours |
| Work-up | Filtration, washing with NaHCO3 solution |
| Purification | Recrystallization from ethanol |
| Yield | 60-70% |
| Characterization | ^1H-NMR, ^13C-NMR, FT-IR, Elemental Analysis |
Cyclocondensation Using Thiourea and α-Haloketones
Another common approach involves the condensation of thiourea with α-haloketones (such as 2-methoxyphenacyl bromide) in polar aprotic solvents like dimethylformamide (DMF) or acetone.
Procedure : Thiourea and the α-haloketone are dissolved in dry DMF and stirred at elevated temperatures (100-120°C) for a couple of hours. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from ethanol.
Yields and Purification : This method typically yields the target thiazole in the range of 70-75%. The product is purified by recrystallization.
Characterization : The presence of the methoxy group and thiazole ring is confirmed by characteristic FT-IR bands (C=N stretch around 1610 cm^-1, C–O–C stretches), and ^1H-NMR signals (methoxy protons as singlets around 3.8 ppm, aromatic protons between 6.7-7.9 ppm).
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dry DMF |
| Temperature | 100-120°C |
| Reaction Time | 2 hours |
| Work-up | Solvent removal under reduced pressure |
| Purification | Recrystallization from ethanol |
| Yield | ~73% |
| Characterization | FT-IR, ^1H-NMR, Melting Point |
Iodine-Promoted Condensation of Acetophenone and Thiourea
A related method for synthesizing 2-amino-4-phenylthiazole derivatives involves the condensation of acetophenone with thiourea in the presence of iodine as a halogen source.
Procedure : Equimolar amounts of acetophenone, iodine, and thiourea are crushed and heated at about 110°C for 24 hours. The reaction mixture is cooled, diluted with water, and extracted with ether to remove unreacted iodine and acetophenone. The aqueous layer is basified to pH 8-9 with ammonium hydroxide, and the precipitated product is filtered and recrystallized.
Application : While this method is primarily for 2-amino-4-phenylthiazole, it can be adapted for substituted phenyl derivatives such as 2-methoxyphenyl by using the corresponding acetophenone derivative.
Yield and Purity : Yields are high (~80%), with melting points consistent with literature values. Purity is confirmed by elemental analysis and spectroscopic methods.
| Parameter | Typical Value/Condition |
|---|---|
| Reactants | Acetophenone, Thiourea, Iodine |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Work-up | Extraction with ether, basification |
| Purification | Recrystallization from aqueous ethanol |
| Yield | ~80% |
| Characterization | Elemental analysis, FT-IR, ^1H-NMR |
Other Synthetic Routes and Modifications
Reduction and Oxidation Steps : Some patents describe the use of reductive agents such as lithium aluminium hydride to reduce intermediates, followed by oxidation using manganese dioxide to form formyl radicals that participate in further transformations toward thiazole derivatives.
Heterocyclization of Thiosemicarbazones : Another approach involves the heterocyclization of thiosemicarbazones with α-haloketones to yield 2-hydrazinyl-4-substituted thiazoles, which can be further modified to obtain the target compound.
Comparative Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Condensation | Thioamide + α-haloketone | Dry acetone, RT, 6 h | 60-70 | Mild conditions, good purity | Requires preparation of thioamide |
| Cyclocondensation in DMF | Thiourea + 2-methoxyphenacyl bromide | DMF, 100-120°C, 2 h | ~73 | Straightforward, good yield | High temperature, DMF solvent |
| Iodine-Promoted Condensation | Acetophenone + Thiourea + Iodine | 110°C, 24 h | ~80 | High yield, simple reagents | Longer reaction time |
| Reduction/Oxidation (Patent Method) | Intermediates + Reductants/Oxidants | Various | Variable | Allows functional group modifications | More complex, multiple steps |
| Heterocyclization of Thiosemicarbazones | Thiosemicarbazone + α-haloketones | Dry acetone, RT, 6 h | Moderate | Allows further substitution | Requires thiosemicarbazone prep |
Characterization and Validation of Synthesized this compound
Spectroscopic Techniques : Structural confirmation is routinely performed using ^1H-NMR and ^13C-NMR spectroscopy, with characteristic chemical shifts for the thiazole proton and methoxy group. FT-IR spectra show C=N stretching vibrations around 1610-1620 cm^-1 and C–O–C stretches near 1050-1250 cm^-1.
Elemental Analysis : Quantitative elemental analysis for carbon, hydrogen, nitrogen, and sulfur consistently matches calculated theoretical values within ±0.4%, confirming compound purity.
Mass Spectrometry : Molecular ion peaks (M+1) in electron ionization mass spectrometry confirm the molecular weight corresponding to this compound.
Melting Point : Melting points are consistent with literature, serving as an additional purity check.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitrating agents; reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Positional Isomerism: Methoxy Group Placement
The position of the methoxy group on the phenyl ring significantly influences molecular interactions and bioactivity:
- 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine (CAS: 83558-37-6): The meta-methoxy substitution alters electronic distribution compared to the ortho-substituted variant.
- 4-(4-Methoxyphenyl)-1,3-thiazole derivatives : Para-substitution (e.g., in thromboxane synthetase inhibitors) enhances planarity, facilitating π–π stacking with aromatic residues in enzyme active sites. For example, 4-[4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazole]butyric acid exhibits potent thromboxane synthetase inhibition, attributed to the para-methoxy group's electron-donating effect .
Table 1: Impact of Methoxy Position on Bioactivity
Heterocyclic Core Modifications
The thiazole ring’s substituents and isosteric replacements critically affect potency and selectivity:
- 1,3,4-Thiadiazole vs. 1,3-Thiazole : Thiazoles generally exhibit higher inhibitory activity than thiadiazoles due to better electronic compatibility with target enzymes. For instance, 1,3-thiazole derivatives (e.g., 6a–i) showed superior in vitro inhibition compared to 1,3,4-thiadiazole analogues (11a–f) .
- Thiophene vs. Thiazole : Thiophene-containing analogues (e.g., 8f, 8g) achieved similar enzymatic potency to phenyl derivatives, whereas thiazole variants (8h, 8i) displayed reduced activity, highlighting the sensitivity of certain targets to nitrogen/sulfur arrangements .
Table 2: Heterocyclic Core Influence on Activity
Substituent Effects on Pharmacological Properties
Halogenated Derivatives:
- Chloro vs. Bromo Substituents: Chloro derivatives (e.g., EMAC2057) demonstrate notable antimicrobial activity, while bromo analogues (e.g., EMAC2067) may exhibit altered pharmacokinetics due to increased molecular weight and lipophilicity .
- Trifluoromethyl Groups : Compounds like 4-(4-(trifluoromethyl)phenyl)thiazole derivatives engage in π–π interactions with residues like Trp286 in acetylcholinesterase (AChE), enhancing binding affinity .
Aromatic and Aliphatic Substituents:
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Methoxyphenyl)-1,3-thiazole and its derivatives?
- Methodological Answer : The compound is typically synthesized via Hantzsch thiazole condensation. Key steps include:
- Reacting 2-bromoacetophenone derivatives with thiourea or thioamides under reflux in ethanol or DMF .
- For substituted analogs, coupling reactions (e.g., Suzuki-Miyaura) or cyclization of thiosemicarbazides with α-halo ketones are employed .
- Example: Synthesis of 5-(4-chlorophenyl)-2-hydrazinyl-thiazoles involves refluxing thiosemicarbazones with 2-bromo-4’-chloroacetophenone in ethanol .
- Characterization via melting point analysis, IR (C-S stretch ~650 cm⁻¹), and NMR (thiazole proton at δ 7.5–8.5 ppm) is standard .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign aromatic protons (e.g., methoxyphenyl group at δ 3.8–4.0 ppm for OCH₃) and thiazole protons .
- X-ray diffraction : Resolve crystal packing and dihedral angles (e.g., thiazole ring vs. methoxyphenyl plane: 7.1–7.4°) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives with high yield and selectivity?
- Methodological Answer :
- Catalyst selection : Use CuI or Pd(PPh₃)₄ for cross-coupling reactions to minimize byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Temperature control : Reflux at 80–100°C balances reaction efficiency and decomposition risks .
- Example: Substituting ethanol with DMF in Hantzsch condensation increased yields from 65% to 82% .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?
- Methodological Answer :
- Antibacterial activity : Chloro or fluoro substituents at the phenyl ring enhance activity against Staphylococcus aureus (MIC: 8–16 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
- Hydrogen bonding : Nitro groups at the 3-position improve binding to bacterial enzymes (e.g., dihydrofolate reductase) via C-H···O interactions .
- Crystallographic data : Planarity of the thiazole ring and substituent orientation correlate with membrane permeability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use consistent protocols (e.g., agar disc diffusion vs. broth microdilution) to minimize variability .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) using docking studies (e.g., AutoDock Vina) to identify key binding interactions .
- Control experiments : Test compounds against reference standards (e.g., ciprofloxacin) to validate potency metrics .
Key Recommendations
- For synthesis : Prioritize DMF as a solvent for Hantzsch condensation to improve yields .
- For bioactivity : Introduce electron-withdrawing groups (e.g., NO₂) to enhance antimicrobial potency .
- For data reproducibility : Report crystallographic parameters (e.g., CCDC codes) and assay conditions in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
